molecular formula C7H8F2O5 B14852752 (3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid

(3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxy-1-cyclohexene-1-carboxylic acid

Cat. No.: B14852752
M. Wt: 210.13 g/mol
InChI Key: CJULRCFOBOYJAM-UHFFFAOYSA-N
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Description

(3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid is an organic compound characterized by its unique structure, which includes three hydroxyl groups and two fluorine atoms on a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the fluorination of a cyclohexene derivative followed by hydroxylation. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the efficient production of (3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid.

Chemical Reactions Analysis

Types of Reactions

(3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents and temperatures.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The hydroxyl groups and fluorine atoms play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Detailed studies are conducted to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    (3R,4R,5S)-3,4,5-Trihydroxycyclohex-1-enecarboxylic acid: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    (3R,4R,5S)-6-Fluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid: Contains only one fluorine atom, leading to variations in its chemical behavior.

Uniqueness

The presence of two fluorine atoms in (3R,4R,5S)-6,6-Difluoro-3,4,5-trihydroxycyclohex-1-enecarboxylic acid distinguishes it from similar compounds, providing unique chemical properties and potential applications. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable molecule for various research and industrial purposes.

Properties

Molecular Formula

C7H8F2O5

Molecular Weight

210.13 g/mol

IUPAC Name

6,6-difluoro-3,4,5-trihydroxycyclohexene-1-carboxylic acid

InChI

InChI=1S/C7H8F2O5/c8-7(9)2(6(13)14)1-3(10)4(11)5(7)12/h1,3-5,10-12H,(H,13,14)

InChI Key

CJULRCFOBOYJAM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(C(C(C1O)O)O)(F)F)C(=O)O

Origin of Product

United States

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